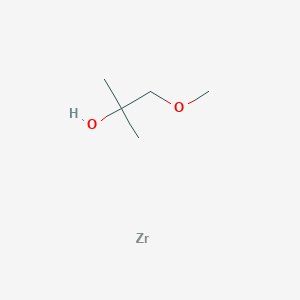

1-Methoxy-2-methylpropan-2-ol zirconium

Description

Overview of Transition Metal Alkoxide Complexes in Modern Chemistry

Transition metal alkoxide complexes are a class of coordination compounds that contain one or more alkoxide ligands (RO⁻). These complexes are pivotal in various chemical transformations and material preparations. They are commonly used as catalysts and as precursors for the synthesis of metal oxides. The reactivity of metal alkoxides can be tuned by modifying the steric and electronic properties of the alkyl substituent (R). The preparation of these complexes often involves the reaction of metal halides with alcohols or sodium alkoxides.

Importance of Zirconium in Coordination Chemistry and Catalysis

Zirconium is a versatile element in coordination chemistry, primarily existing in the +4 oxidation state in its compounds. Zirconium compounds are known to exhibit a variety of coordination numbers, with 6, 7, and 8 being common, leading to diverse molecular geometries. This structural flexibility, combined with its Lewis acidic nature, makes zirconium an effective center for catalysis. acs.org

Zirconium-based catalysts are employed in a wide array of organic reactions, including polymerization, oxidation, and hydrogenation. acs.org For instance, zirconium complexes are key components in Ziegler-Natta catalysts used for producing polymers like polypropylene. The catalytic activity of zirconium compounds is often influenced by the nature of the ligands coordinated to the metal center.

Scope and Research Focus on Zirconium Complexes Containing the 1-Methoxy-2-methylpropan-2-olate Ligand

The research on zirconium complexes incorporating the 1-methoxy-2-methylpropan-2-olate ligand is predominantly centered on their application as precursors for the deposition of thin films. The principal compound in this category is Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium, often abbreviated as Zr(mmp)₄. This compound is a valuable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) of high-quality zirconium dioxide (ZrO₂) thin films. google.com The ligand's structure is thought to contribute to the precursor's volatility and decomposition characteristics, which are crucial for these deposition techniques.

The primary application of these thin films is in the electronics industry, where ZrO₂ is a high-k dielectric material used in the fabrication of capacitors and transistors in modern semiconductor devices. The ability to deposit uniform, thin layers of this material is critical for the continued miniaturization of electronic components.

Interactive Data Table: Properties of Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium

| Property | Value |

| Chemical Formula | C₂₀H₄₄O₈Zr |

| Linear Formula | Zr(OC(CH₃)₂CH₂OCH₃)₄ |

| Synonyms | Zirconium tetrakis(methoxymethylpropanolate), Zirconium(MMP)₄, ZR(MMP)₄ |

| CAS Number | 615287-00-8 |

| Appearance | White viscous liquid or yellow solid |

| Primary Application | Precursor for ZrO₂ thin film deposition by MOCVD/ALD |

Detailed Research Findings

While the primary application of Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium as a precursor for ZrO₂ films is well-established, detailed academic research on its synthesis, structural characterization, and broader reactivity remains limited in publicly accessible literature. The focus of available information is on its utility in materials science.

The synthesis of such zirconium alkoxides typically involves the reaction of a zirconium halide, such as zirconium tetrachloride (ZrCl₄), with the corresponding alcohol (1-methoxy-2-methylpropan-2-ol) in the presence of a base, or via salt metathesis with an alkali metal salt of the alkoxide.

The reactivity of this complex is dominated by its thermal decomposition to form zirconium dioxide. This process is central to its application in MOCVD and ALD, where the precursor is vaporized and then decomposed on a heated substrate to form a thin film of ZrO₂. The other products of this decomposition are volatile organic compounds derived from the ligand.

Further research into the coordination chemistry of the 1-methoxy-2-methylpropan-2-olate ligand with zirconium could reveal new catalytic applications or provide insights into the design of improved precursors for thin film deposition.

Properties

Molecular Formula |

C5H12O2Zr |

|---|---|

Molecular Weight |

195.37 g/mol |

IUPAC Name |

1-methoxy-2-methylpropan-2-ol;zirconium |

InChI |

InChI=1S/C5H12O2.Zr/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |

InChI Key |

KBVPYZQANXBLMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)O.[Zr] |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Zirconium Complexes of 1 Methoxy 2 Methylpropan 2 Ol

General Strategies for Zirconium Alkoxide Synthesis

The foundational methods for preparing zirconium alkoxides involve either the exchange of existing alkoxide groups or the direct reaction of a zirconium precursor with the desired alcohol.

Alcoholysis, or alcohol interchange, is a widely used and effective method for synthesizing a variety of zirconium alkoxides. vt.edu The general principle involves the reaction of a readily available zirconium alkoxide, most commonly zirconium(IV) isopropoxide, with another alcohol. rsc.orgchemrxiv.org The reaction is an equilibrium process, as shown in the general equation:

Zr(OR)₄ + 4 R'OH ⇌ Zr(OR')₄ + 4 ROH

To drive the reaction toward the desired product, the more volatile alcohol byproduct is typically removed by distillation. google.com This strategy is particularly successful when the incoming alcohol (in this case, 1-methoxy-2-methylpropan-2-ol) has a higher boiling point than the alcohol being displaced (e.g., isopropanol). rsc.orgchemrxiv.org Zirconium tetraisopropoxide is a favored starting material because it can be conveniently purified as a stable alcohol adduct, Zr(OⁱPr)₄·ⁱPrOH, by crystallization. rsc.orgchemrxiv.org A stoichiometric excess of the new, higher-boiling alcohol is often used to ensure the reaction goes to completion and to maintain solubility of the zirconium species during the exchange. google.com

| Parameter | Description | Rationale / Example | Reference |

|---|---|---|---|

| Common Precursor | Zirconium(IV) isopropoxide-isopropanol adduct (Zr(OⁱPr)₄·ⁱPrOH) | Readily available and easily purified by crystallization. | rsc.org, chemrxiv.org |

| Driving Force | Removal of the more volatile alcohol byproduct. | Distillation of isopropanol (B130326) drives the equilibrium towards the formation of the new, higher-boiling alkoxide. | google.com |

| Reactant Stoichiometry | Excess of the incoming alcohol (e.g., 1-methoxy-2-methylpropan-2-ol). | Ensures complete reaction and prevents decomposition during alcoholysis. | google.com |

| Applicability | Most effective when the incoming alcohol has a higher boiling point than the leaving alcohol. | Allows for efficient separation of the byproduct by fractional distillation. | rsc.org |

This strategy involves the reaction of a zirconium precursor, typically a halide or an amide, with the alcohol, which is deprotonated in situ or by the precursor itself.

One common approach starts with zirconium tetrachloride (ZrCl₄). The alcohol reacts with ZrCl₄, generating hydrogen chloride (HCl) as a byproduct. vt.edu Because the generated HCl can cause undesirable side reactions with sensitive alcohols (especially tertiary alcohols), a base such as ammonia (B1221849) (NH₃) or pyridine (B92270) is added to the reaction mixture to neutralize the acid as it is formed. vt.educhemrxiv.org The general reaction using ammonia is:

ZrCl₄ + 4 ROH + 4 NH₃ → Zr(OR)₄ + 4 NH₄Cl

The ammonium (B1175870) chloride precipitate must then be removed from the reaction mixture by filtration. chemrxiv.org

A cleaner and often more efficient method utilizes a metal amide precursor, such as tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄). In this case, the alcohol directly protonates the amide ligand, releasing a volatile amine byproduct (diethylamine, HNEt₂) which can be easily removed under reduced pressure. chemrxiv.org This method avoids the formation of solid byproducts. The reaction proceeds as follows:

Zr(NEt₂)₄ + 4 ROH → Zr(OR)₄ + 4 HNEt₂

This approach is particularly useful for synthesizing high-purity zirconium alkoxides, including tert-butoxides. rsc.orgchemrxiv.org

| Precursor | General Reaction | Key Features | Reference |

|---|---|---|---|

| Zirconium(IV) Chloride (ZrCl₄) | ZrCl₄ + 4 ROH + 4 NH₃ → Zr(OR)₄ + 4 NH₄Cl(s) | Requires a base to neutralize HCl byproduct; involves filtration to remove ammonium salt. | chemrxiv.org, vt.edu |

| Zirconium(IV) Amides (e.g., Zr(NEt₂)₄) | Zr(NEt₂)₄ + 4 ROH → Zr(OR)₄ + 4 HNEt₂(g) | Forms a volatile amine byproduct that is easily removed; avoids solid byproducts. | rsc.org, chemrxiv.org |

Synthesis of Homoleptic and Heteroleptic Zirconium Complexes with 1-Methoxy-2-methylpropan-2-olate

Zirconium complexes can be classified as homoleptic, containing only one type of ligand, or heteroleptic, containing a mixture of two or more different ligands.

Homoleptic complexes , such as tetrakis(1-methoxy-2-methylpropan-2-olate)zirconium(IV), would feature only the specified alkoxide ligand bound to the zirconium center. These are typically synthesized using the general methods described above, employing a stoichiometric excess of 1-methoxy-2-methylpropan-2-ol to ensure all coordination sites are occupied by the same ligand. chemrxiv.orggoogle.com

Heteroleptic complexes offer the ability to fine-tune the properties of the resulting molecule by incorporating ligands with different steric or electronic profiles. nih.gov These mixed-ligand complexes can be prepared through several routes:

Stoichiometric Ligand Substitution: Reacting a homoleptic zirconium alkoxide, Zr(OR)₄, with a controlled amount (e.g., 1 or 2 equivalents) of a different ligand, such as another alcohol or a β-diketone like acetylacetone (B45752) (acacH). researchgate.netnih.gov This can lead to products like Zr(OR)₃(OR') or Zr(OR)₂(acac)₂.

One-Pot Mixed-Ligand Reactions: Introducing a mixture of different ligands to the zirconium precursor simultaneously. nih.govnepjol.info This approach has been successfully used to create complex, porous zirconium-based coordination cages with multiple functionalities. nih.gov The final ratio of ligands in the complex can often be controlled by the initial stoichiometry of the reactants. nih.gov

The synthesis of heteroleptic species containing the 1-methoxy-2-methylpropan-2-olate ligand could involve its reaction with other alcohols or with chelating ligands like β-diketonates, carboxylates, or aminoalcohols to create multifunctional zirconium complexes. nih.govpsu.edu

Optimization of Reaction Conditions and Reagents for Complex Formation

The successful synthesis of a specific zirconium alkoxide complex, whether homoleptic or heteroleptic, depends on the careful control of several reaction parameters.

Purity of Reagents: Zirconium alkoxides are extremely sensitive to hydrolysis. vt.edu All reagents and solvents must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxo-bridged species or zirconium oxide precipitates. rsc.orgchemrxiv.org

Stoichiometry: The molar ratio of the zirconium precursor to the ligand(s) is the primary determinant of the final product. An excess of the alcohol is used to favor the formation of the homoleptic complex in alcoholysis reactions, while precise stoichiometric control is necessary for the targeted synthesis of heteroleptic species. nih.govresearchgate.net

Temperature: Reaction temperature plays a crucial role. In alcoholysis exchange, the temperature must be high enough to distill off the alcohol byproduct to drive the reaction to completion. google.com For other reactions, cooling may be necessary to control exothermic processes, especially during the initial addition of reagents. chemrxiv.org

Byproduct Removal: Efficient removal of byproducts is critical. In the reaction of ZrCl₄ with alcohols, the addition of a base like pyridine can prevent side reactions by scavenging the generated HCl. vt.edu In alcoholysis, continuous distillation is key, while in syntheses from metal halides, thorough filtration is required to remove salt byproducts. chemrxiv.orggoogle.com

| Parameter | Objective | Method of Control | Reference |

|---|---|---|---|

| Moisture Exclusion | Prevent hydrolysis and formation of zirconium oxides. | Use of dried solvents/reagents and inert atmosphere (N₂ or Ar). | rsc.org, vt.edu |

| Reactant Ratio | Control product identity (homoleptic vs. heteroleptic). | Precise measurement of reactants; use of excess alcohol for homoleptic products. | nih.gov, researchgate.net |

| Temperature | Control reaction rate and drive equilibrium. | Heating for distillation in alcoholysis; cooling for exothermic reactions. | google.com, chemrxiv.org |

| Byproduct Removal | Drive reaction to completion and prevent side reactions. | Distillation (for volatile byproducts), filtration (for solid salts), use of a base scavenger (for HCl). | google.com, chemrxiv.org, vt.edu |

Structural Elucidation and Coordination Environment of 1 Methoxy 2 Methylpropan 2 Ol Zirconium Complexes

Ligand Coordination Modes and Denticity of 1-Methoxy-2-methylpropan-2-olate (mmp)

The 1-methoxy-2-methylpropan-2-olate ligand, derived from 1-methoxy-2-methylpropan-2-ol, possesses two potential donor sites: the hard alkoxide oxygen and the softer ether oxygen. This duality allows for variable coordination modes and denticity when binding to a Lewis acidic metal center like zirconium(IV).

Monodentate Coordination: The ligand can coordinate to the zirconium center solely through the deprotonated alkoxide oxygen. This is the most common binding mode for simple alkoxides. In this scenario, the methoxy (B1213986) group does not participate in coordination and remains as a pendant arm.

Bidentate Chelation: The ligand can act as a bidentate, chelating ligand by coordinating through both the alkoxide and the ether oxygen atoms. This forms a stable five-membered chelate ring. Such chelation is a common feature in complexes with ligands containing appropriately spaced donor atoms and can enhance the stability of the resulting complex. utwente.nl The ability of the ether oxygen to coordinate depends on the steric environment at the metal center and its Lewis acidity.

The denticity of the mmp ligand in a specific zirconium complex is a balance between the entropic cost of chelation and the enthalpic gain from the formation of a second Zr-O bond. The presence of other bulky ligands on the zirconium center might favor monodentate coordination due to steric hindrance. researchgate.net Conversely, a less sterically crowded zirconium center would favor the more stable bidentate chelate structure. Zirconium readily accommodates high coordination numbers, often seven or eight, which can be fulfilled by the chelation of ligands. nih.govacs.org

Stereochemical Aspects and Isomerism in Zirconium Alkoxide Complexes

The coordination of multiple mmp ligands or a combination of mmp and other ligands around a central zirconium atom leads to the possibility of stereoisomerism. For octahedral complexes, which are common for Zr(IV), geometric isomerism is a key structural feature.

Analysis of cis-β and trans Isomers

In octahedral complexes with the general formula [Zr(L-L)₂X₂], where L-L is a bidentate chelating ligand like mmp and X is a monodentate ligand, two primary geometric isomers can exist: cis and trans. wikipedia.org Specifically, for certain ligand arrangements, these are further defined as cis-β and trans isomers.

trans Isomer: In this arrangement, the two X ligands are positioned on opposite sides of the zirconium center, at a 180° angle to each other. The two bidentate mmp ligands would occupy the remaining equatorial plane.

cis-β Isomer: In this isomer, the two X ligands are adjacent to each other, with a 90° angle between them. wikipedia.orgacs.org This arrangement results in a lower symmetry compared to the trans isomer.

The relative stability of these isomers is governed by the steric and electronic interactions between the ligands. acs.org The bulky tertiary alkoxide nature of the mmp ligand could lead to significant steric repulsion between adjacent ligands, potentially influencing which isomer is thermodynamically favored.

Equilibrium Studies and Conformational Dynamics

In solution, zirconium alkoxide complexes are often fluxional, with different isomers existing in a dynamic equilibrium. acs.orgnih.gov The interconversion between cis and trans isomers can occur through various intramolecular processes, such as bond rupture and reformation or twisting mechanisms.

The study of these equilibria is critical for understanding the reactivity of the complex. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamic processes. By analyzing spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases, allowing for the determination of the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (Eₐ) of the isomerization process. acs.org For many zirconium alkoxide complexes, the solution behavior can be complex, showing multiple species in equilibrium. acs.org

Influence of Steric and Electronic Factors on Coordination Geometry

The final coordination geometry of a 1-methoxy-2-methylpropan-2-ol zirconium complex is a direct consequence of the steric and electronic properties of the mmp ligand and any other ligands present.

Steric Factors: The mmp ligand is derived from a tertiary alcohol, making it a sterically demanding ligand. numberanalytics.com The presence of two methyl groups on the α-carbon, in addition to the methoxymethyl group, creates significant steric bulk around the coordinating alkoxide oxygen. This steric hindrance has several consequences:

It can limit the number of ligands that can coordinate to the zirconium center, influencing the final coordination number.

It often prevents the formation of the polynuclear oxo-alkoxide clusters that are common for less hindered zirconium alkoxides like n-propoxide. utwente.nl

It can cause distortions in the coordination geometry, leading to bond angles that deviate from idealized geometries (e.g., 90° for octahedral). numberanalytics.com The steric repulsion between bulky ligands can also lead to an increase in Zr-O bond lengths. numberanalytics.com

Electronic Factors: The primary electronic factor of the mmp ligand is the presence of two oxygen donor atoms with different properties.

The alkoxide oxygen is a hard, anionic donor that forms a strong covalent and ionic bond with the hard Zr(IV) center.

The interplay of these factors determines whether the ligand binds in a monodentate or bidentate fashion and dictates the most stable isomeric form. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for the unambiguous structural characterization of 1-methoxy-2-methylpropan-2-ol zirconium complexes in both solution and the solid state.

| Technique | Information Obtained | Typical Observations for Zirconium mmp Complexes |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the molecular structure in solution, symmetry, and dynamic processes. | Distinct signals for the methoxy (-OCH₃), methylene (B1212753) (-CH₂-), and gem-dimethyl (-C(CH₃)₂) groups. The chemical shifts of protons and carbons near the coordination sites (alkoxide and ether oxygens) would be different from those of the free ligand. The presence of multiple sets of signals can indicate a mixture of isomers (e.g., cis and trans). rsc.orgbohrium.com |

| Infrared (IR) Spectroscopy | Identifies functional groups and provides evidence of coordination. | The spectrum would show characteristic C-O stretching vibrations for the ether and alkoxide functionalities. A shift in these bands compared to the free ligand indicates coordination. The low-frequency region (below 600 cm⁻¹) would contain Zr-O stretching vibrations, confirming the formation of the metal-ligand bond. researchgate.netwisc.edu |

| Single-Crystal X-ray Diffraction | Provides definitive solid-state structural information. | This technique would precisely determine the coordination number and geometry of the zirconium center, confirm the coordination mode (monodentate vs. bidentate) of the mmp ligand, identify the specific isomer present in the crystal, and provide accurate bond lengths and angles. researchgate.netresearchgate.net |

| Mass Spectrometry | Determines the molecular weight and can provide structural information through fragmentation patterns. | The molecular ion peak would confirm the overall composition and nuclearity of the complex (e.g., whether it is monomeric or dimeric). utwente.nl |

Through the combined application of these techniques, a comprehensive picture of the structure, stereochemistry, and dynamic behavior of 1-methoxy-2-methylpropan-2-ol zirconium complexes can be achieved.

Reactivity and Mechanistic Investigations of 1 Methoxy 2 Methylpropan 2 Ol Zirconium Complexes

Fundamental Reactivity Patterns of Zirconium-Alkoxide Bonds

The reactivity of zirconium alkoxide complexes, including the putative 1-methoxy-2-methylpropan-2-ol derivative, is governed by the nature of the zirconium-oxygen (Zr-O) bond. This bond is highly polar and imparts a combination of Lewis acidic, Brønsted basic, and nucleophilic characteristics to the complex. researchgate.net The zirconium center, being electron-deficient, acts as a Lewis acid, capable of coordinating with various substrates. Conversely, the alkoxide oxygen atom possesses lone pairs of electrons, rendering it a Brønsted base and a potential nucleophile.

The steric bulk of the alkoxide ligand plays a crucial role in modulating the reactivity and structure of these complexes. researchgate.net In solution, zirconium alkoxides often exist as aggregated species, such as dimers, trimers, or tetramers, where alkoxide ligands bridge multiple zirconium centers. researchgate.netdoi.org For instance, structural models of zirconium n-butoxide suggest complex aggregates formed from interconnected tetramers. researchgate.net The 1-methoxy-2-methylpropan-2-ol ligand, being a tertiary alkoxide, would likely influence the degree of aggregation and the accessibility of the zirconium center for substrate coordination.

Stoichiometric Reactions Involving Zirconium Alkoxides

Zirconium alkoxides participate in a wide array of stoichiometric reactions, including transesterification, amidation, and the formation of heterometallic species. The reaction with esters, for example, involves the exchange of alkoxide groups, a process driven by the coordination of the ester carbonyl to the Lewis acidic zirconium center. acs.org

Furthermore, these complexes can react with various organometallic reagents to form heterometallic alkoxides. acs.orgnih.gov For instance, the reaction of Zr(OⁿPr)₄ with ⁿBuLi or ⁿBu₂Mg yields complex bimetallic structures like Li₂Zr₂(OⁿPr)₁₀(THF)₂ and Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄, respectively. acs.orgnih.gov Such reactions highlight the ability of the zirconium alkoxide framework to incorporate other metals, leading to precursors for advanced materials like bimetallic oxides. acs.orgnih.govresearchgate.net

Another significant stoichiometric reaction is the insertion of unsaturated molecules into the Zr-O bond, a topic explored in more detail in section 4.3.2.

Mechanistic Pathways of Substrate Transformations Mediated by Zirconium Alkoxides

The catalytic activity of zirconium alkoxides arises from their ability to mediate substrate transformations through several key mechanistic pathways.

The Lewis acidity of the zirconium center is paramount in the activation of C-O bonds, particularly in substrates like alcohols and esters. nsf.gov Coordination of an alcohol's oxygen atom to the zirconium center polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack. While direct cleavage of robust C-O bonds is challenging, this activation is a critical initial step in many transformations. nsf.govacs.org In catalytic processes, this activation can facilitate subsequent steps, such as hydride transfer or elimination reactions.

Zirconium alkoxides readily undergo insertion reactions with heterocumulenes like phenyl isocyanate (PhNCO). figshare.comacs.orgias.ac.in The reaction of Zr(OⁿBu)₄ with PhNCO leads to the insertion of the isocyanate into the Zr-O bond, forming a zirconium carbamate (B1207046) complex. figshare.comacs.org Unlike titanium alkoxides which can favor double insertion to form allophanate (B1242929) ligands, zirconium alkoxides show a preference for mono-insertion, especially at low temperatures. figshare.comacs.org This difference in reactivity is attributed to the larger ionic radius of zirconium, which can accommodate higher coordination numbers and thus facilitates the formation of the mono-insertion product. figshare.comacs.org

The general mechanism involves the nucleophilic attack of the alkoxide oxygen onto the electrophilic carbon of the isocyanate, coordinated to the zirconium center.

| Reactant | Substrate | Product Type | Key Finding |

| Zr(OⁿBu)₄ | Phenyl Isocyanate | Mono-insertion (Carbamate) | Zirconium favors mono-insertion over double insertion, unlike titanium. figshare.comacs.org |

| Zr(OⁿBu)₄ | Carbon Dioxide | Metathesis | Zirconium alkoxides are more efficient catalysts for metathesis than titanium analogs. ias.ac.in |

Insertion of alkynes into Zr-C bonds is a well-known process in organozirconium chemistry and provides a mechanistic paradigm for potential insertions into Zr-O bonds. acs.org This typically involves the formation of a zirconacyclic intermediate followed by further reaction.

β-hydride elimination is a fundamental mechanistic step available to metal alkoxides that possess a hydrogen atom on the carbon atom beta to the oxygen. wordpress.comwikipedia.org For a zirconium alkoxide, this process would involve the transfer of a β-hydrogen from the alkoxide ligand to the zirconium center, resulting in the formation of a zirconium-hydride species and the release of a ketone or aldehyde. wikipedia.orgpkusz.edu.cn

The reaction requires a vacant coordination site on the metal and is generally reversible. wikipedia.org For a complex of 1-methoxy-2-methylpropan-2-ol, which is a tertiary alkoxide, there are no β-hydrogens on the core 2-methylpropan-2-ol structure. However, the methoxy (B1213986) group contains β-hydrogens relative to the Zr-O-C bond path, but elimination from this position is not typically observed. β-elimination is most relevant for primary and secondary alkoxide ligands. pkusz.edu.cncmu.edu The stability of tertiary alkoxides like zirconium t-butoxide towards β-hydride elimination makes them useful in catalysis where this pathway is undesirable. researchgate.net

Ligand Exchange and Redistribution Phenomena

Ligand exchange is a common and often rapid process in zirconium chemistry. Zirconium alkoxide complexes can exchange their ligands with free alcohols in solution, allowing for the in-situ generation of different alkoxide species.

Furthermore, zirconium alkoxy halides, which can be seen as derivatives, undergo complex redistribution or disproportionation reactions, especially in the presence of Lewis bases like phosphine (B1218219) oxides. nih.gov For example, a species like ZrCl₂(OⁱPr)₂ can disproportionate into ZrCl₃(OⁱPr) and ZrCl(OⁱPr)₃. This process is driven by the formation of a more stable Lewis acid-base adduct with the more Lewis acidic species generated (e.g., ZrCl₃(OⁱPr)). nih.gov The equilibrium constant for this disproportionation is influenced by the nature of the alkoxide and halide ligands. nih.gov This behavior underscores the dynamic nature of the coordination sphere around the zirconium center.

Catalytic Applications of 1 Methoxy 2 Methylpropan 2 Ol Zirconium Complexes

Catalysis in Ring-Opening Reactions

Zirconium complexes, including those with alkoxy alcohol ligands, have demonstrated significant catalytic activity in ring-opening reactions, a crucial class of transformations in organic synthesis. These reactions enable the conversion of cyclic compounds, such as epoxides, into valuable acyclic molecules with diverse functional groups. The catalytic prowess of zirconium in these reactions is largely attributed to its Lewis acidic nature, which facilitates the activation of the epoxide ring towards nucleophilic attack.

Epoxide Ring Opening

The ring-opening of epoxides, or oxiranes, is a synthetically important method for producing β-alkoxy alcohols, which serve as versatile precursors in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Zirconium-based catalysts have been effectively employed in these transformations, particularly in the reaction of epoxides with alcohols.

For instance, the reaction of propylene (B89431) oxide with methanol (B129727), catalyzed by a zirconium complex, can theoretically yield two primary products: 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol. Conventional acid catalysts often favor the formation of the secondary alcohol, 1-methoxy-2-propanol. wordpress.com However, research has shown that the choice of the zirconium catalyst and its supporting material can significantly influence the selectivity of this reaction.

In a study utilizing a clay-supported tris(2,4-pentanedionato)zirconium(IV) catalyst, a notable selectivity towards the primary methoxypropanol (B72326), 2-methoxy-1-propanol, was achieved. researchgate.networdpress.com This heterogenized catalyst demonstrated an enhanced conversion rate and selectivity compared to its homogeneous counterpart. researchgate.networdpress.com Under mild reaction conditions, a selectivity of 58% towards the primary methoxypropanol was reported. wordpress.com This highlights the potential of zirconium catalysts in directing the regioselectivity of epoxide ring-opening reactions.

The general mechanism for epoxide ring-opening can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the epoxide. libretexts.org In acid-catalyzed reactions, the Lewis acidic zirconium center coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack by an alcohol. nih.gov

The following table summarizes the results of the catalytic ring-opening of propylene oxide with methanol using a clay-supported tris(2,4-pentanedionato)zirconium(IV) catalyst.

| Catalyst Support | Conversion (%) | Selectivity towards 2-methoxy-1-propanol (%) |

| Synthetic Taeniolite | >99 | 58 |

| Natural Bentonite | >99 | 58 |

Role of Lewis Acidity in the Catalytic Cycle

The Lewis acidity of the zirconium center is a cornerstone of its catalytic activity in ring-opening reactions. bath.ac.uk Zirconium, in its +4 oxidation state, acts as a potent Lewis acid, capable of accepting an electron pair from a Lewis base, such as the oxygen atom of an epoxide. researchgate.net This interaction is the initiating step in the catalytic cycle for epoxide ring opening.

Upon coordination of the epoxide to the zirconium center, the epoxide ring is "activated." This activation involves the withdrawal of electron density from the oxygen atom, which in turn weakens the carbon-oxygen bonds of the epoxide ring. nih.gov This polarization renders the carbon atoms of the epoxide more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The enhanced electrophilicity of the epoxide carbons facilitates the attack by a nucleophile, such as an alcohol. The alcohol molecule attacks one of the carbon atoms of the activated epoxide, leading to the opening of the three-membered ring. The regioselectivity of this nucleophilic attack is influenced by both steric and electronic factors, as well as the specific nature of the zirconium catalyst and its ligand environment.

In the case of unsymmetrical epoxides, the attack can occur at either the more or less substituted carbon atom. The Lewis acidity of the zirconium catalyst plays a role in directing this regioselectivity. A strong Lewis acid can induce a significant partial positive charge on the more substituted carbon atom, favoring an SN1-like ring opening. Conversely, a less acidic catalyst might favor an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.org

Following the nucleophilic attack and ring-opening, the resulting zirconium alkoxide intermediate is protonated, typically by another molecule of the alcohol nucleophile, to release the final β-alkoxy alcohol product and regenerate the active zirconium catalyst, thus completing the catalytic cycle. The efficiency of this regeneration step is crucial for achieving high catalytic turnover numbers.

Heterogenization and Immobilization of Zirconium Catalysts

While homogeneous zirconium catalysts exhibit good activity in ring-opening reactions, their separation from the reaction mixture and subsequent reuse can be challenging and costly, limiting their industrial applicability. wordpress.com To overcome these limitations, significant research has been directed towards the heterogenization and immobilization of zirconium catalysts. This involves anchoring the active zirconium species onto a solid support.

Various materials have been explored as supports for zirconium catalysts, including clays, silica (B1680970), and metal-organic frameworks (MOFs). wordpress.comresearchgate.netchemrxiv.org Clay minerals, such as synthetic taeniolite and natural bentonite, have proven to be effective supports for tris(2,4-pentanedionato)zirconium(IV). researchgate.networdpress.com The immobilization of the zirconium complex onto these layered clay structures has been shown to not only facilitate catalyst recovery but also to enhance the catalytic performance and selectivity in the ring-opening of propylene oxide with methanol. wordpress.com

The process of heterogenization can be achieved through methods like ion exchange, where the cationic zirconium complex is exchanged with the interlayer cations of the clay. wordpress.com This method provides a facile route to creating robust solid acid catalysts.

Another approach involves grafting zirconium alkoxides onto silica supports. researchgate.net These supported catalysts have been investigated for the ring-opening polymerization of cyclic esters, demonstrating that the catalytic activity can be retained and even modulated by the nature of the support. researchgate.net The ability to recycle the catalyst is a key advantage of this approach. researchgate.net

Zirconium-based MOFs represent a more recent class of heterogeneous catalysts. chemrxiv.org These materials possess high surface areas and tunable porosity, with the zirconium clusters acting as Lewis acidic sites. chemrxiv.org The well-defined structure of MOFs allows for a uniform distribution of active sites, which can lead to high catalytic activity and selectivity.

The heterogenization of zirconium catalysts not only addresses the practical issues of catalyst separation and reuse but can also influence the catalyst's activity and selectivity by imposing steric constraints or by creating a specific microenvironment around the active zirconium center.

Precursor Applications of 1 Methoxy 2 Methylpropan 2 Ol Zirconium Complexes in Materials Science

Metal Organic Chemical Vapor Deposition (MOCVD) Applications

Complexes of 1-methoxy-2-methylpropan-2-ol zirconium, particularly those with mixed ligands, serve as effective precursors in Metal Organic Chemical Vapor Deposition (MOCVD). These compounds, noted for their volatility and thermal stability, are utilized in the deposition of high-quality thin films for various electronic and material science applications. Their mononuclear structure and reduced reactivity to air and moisture, compared to traditional zirconium alkoxides like zirconium tetra-tert-butoxide, make them advantageous for controlled film growth. researchgate.net

Deposition of Zirconium Dioxide (ZrO2) Thin Films

Zirconium dioxide (ZrO₂) is a widely used material in applications such as DRAM capacitors due to its high dielectric constant. aip.org The compound tetrakis(1-methoxy-2-methyl-2-propoxy) zirconium, also known as Zr(MMP)₄, has been identified as a novel alkoxide precursor for depositing ZrO₂ thin films via liquid injection MOCVD. researchgate.netereztech.com Alongside related compounds like [Zr(OᵗBu)₂(mmp)₂], it facilitates the growth of films over a broad range of substrate temperatures, typically from 350°C to 650°C. researchgate.net Analysis of the films deposited using these precursors shows they are in the thermodynamically stable monoclinic phase. researchgate.net The use of these less reactive and more stable mononuclear precursors represents a significant advancement over highly reactive alkoxides such as [Zr(OᵗBu)₄]. researchgate.net

Table 1: MOCVD Parameters for ZrO₂ Deposition

| Parameter | Value | Source |

|---|---|---|

| Precursor | [Zr(OᵗBu)₂(mmp)₂], [Zr(mmp)₄] | researchgate.net |

| Deposition Method | Liquid Injection MOCVD | researchgate.net |

| Substrate Temperature | 350–650 °C | researchgate.net |

Fabrication of Multicomponent Oxide Thin Films (e.g., PZT)

Lead zirconate titanate (PZT) thin films are crucial for applications like ferroelectric random access memory (FeRAM) devices due to their excellent piezoelectric properties. researchgate.net Zirconium precursors incorporating the 1-methoxy-2-methyl-2-propoxy ligand have been successfully employed in the fabrication of PZT films. For instance, Zirconium bis(isopropoxy) bis(1-methoxy-2-methyl-2-propoxy) [Zr(OⁱPr)₂(mmp)₂] has been used as a novel precursor in liquid delivery MOCVD to create PZT films on iridium-based substrates at a process temperature of 550°C. researchgate.net

In another application, Zr(MMP)₄ was used in a "cocktail" solution with Pb(thd)₂ and Ti(MMP)₄ precursors dissolved in ethyl cyclohexane for the MOCVD growth of PZT thin films on complex 3D nanoscale trench structures. ereztech.com This demonstrates the precursor's utility in creating conformal coatings required for high-density memory devices. ereztech.com The resulting PZT films from these processes exhibit the desired ferroelectric properties. researchgate.net

Table 2: Research Findings on PZT Thin Film Deposition via MOCVD

| Precursors Used | Substrate | Deposition Temperature | Film Thickness | Remanent Polarization (Pr) | Coercive Field (Ec) | Source |

|---|---|---|---|---|---|---|

| Pb(thd)₂, Zr(OⁱPr)₂(mmp)₂ , Ti(OⁱPr)₂(mmp)₂ | (111)Ir/Ti/SiO₂/Si | 550°C | 100 nm | 11.4 µC/cm² | 79.9 kV/cm | researchgate.net |

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a technique that allows for the growth of highly conformal and uniform thin films with atomic-level thickness control, which is essential for modern electronics like DRAM capacitors. aip.orgnih.govosti.gov The process relies on self-limiting surface reactions between alternately pulsed precursors. nih.gov While various zirconium precursors such as tetrakis(dimethylamido)zirconium (TDMA-Zr) and mixed alkylamido-cyclopentadienyl compounds have been tested for ALD of ZrO₂, the specific use of 1-methoxy-2-methylpropan-2-ol zirconium complexes is not extensively documented in the available literature. nih.govrsc.org

The development of new, more thermally stable zirconium precursors is an ongoing area of research, as many existing compounds tend to decompose at the elevated temperatures required for some ALD processes. aip.orgcambridge.org For instance, a related hafnium precursor, Hf(mmp)₄, where mmp is the 1-methoxy-2-methyl-2-propanolate ligand, has been studied, highlighting a potential trade-off where increased thermal stability might lead to lower reactivity. researchgate.net The suitability of a zirconium precursor for ALD depends on a balance of volatility, thermal stability, and reactivity with the co-reactant (e.g., water, ozone). rsc.orggoogle.com While direct application data is sparse, the demonstrated stability and volatility of mmp-based zirconium complexes in MOCVD suggest they could be potential candidates for investigation in ALD processes. researchgate.netereztech.com

Sol-Gel Methods for Zirconium-Based Materials

The sol-gel process is a versatile wet-chemical technique used to synthesize various materials, including nanoparticles and ceramic precursors, at relatively low temperatures. nih.govnih.gov The method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently evolves into a gel-like network. nih.govresearchgate.net Zirconium alkoxides such as zirconium propoxide and zirconium butoxide are commonly used as precursors in these syntheses. aalto.fiaip.org While specific studies detailing the use of 1-methoxy-2-methylpropan-2-ol zirconium are not prominent, its nature as a zirconium alkoxide suggests its potential applicability in similar sol-gel routes.

Synthesis of Zirconia Nanoparticles

Sol-gel synthesis is a widely employed method for producing zirconia (ZrO₂) nanoparticles with controlled particle size and crystallinity. nih.govresearchgate.net The process typically involves the hydrolysis of a zirconium alkoxide precursor in an alcohol, followed by condensation. researchgate.net Reaction conditions such as pH, temperature, and the presence of additives can be adjusted to influence the properties of the final nanoparticles. aip.orgnih.gov For example, using zirconium propoxide, the addition of nitric acid can lead to finer particles (30-60 nm), while ammonia (B1221849) solution results in less agglomeration. aip.org The resulting gel is then dried and calcined to yield crystalline zirconia nanoparticles. e3s-conferences.org The ability to control particle size and prevent agglomeration is a key advantage of the sol-gel method. nih.gov

Table 3: Sol-Gel Synthesis Parameters for Zirconia Nanoparticles (using Zirconium Propoxide)

| Precursor | Hydrolyzing Agent/Additive | Resulting Particle Size | Crystalline Phase (after calcination) | Source |

|---|---|---|---|---|

| Zirconium propoxide | Nitric Acid | 30-60 nm | Tetragonal | aip.org |

| Zirconium propoxide | Ammonia Solution | ~100 nm | Not specified | aip.org |

Formation of Zirconium Carbide Precursors

Zirconium carbide (ZrC) is a ceramic material known for its high melting point and hardness. The sol-gel method offers a route to synthesize ZrC precursors at a molecular level of mixing, which can lead to the formation of nanosized carbide particles at lower temperatures than traditional carbothermal reduction methods. researchgate.net In this process, a zirconium alkoxide (e.g., zirconium n-propoxide or butoxide) is used as the zirconium source, and an organic compound like sucrose, phenolic resin, or benzene-1,4-diol serves as the carbon source. aalto.firesearchgate.net The alkoxide is hydrolyzed and condensed in the presence of the carbon source to form a gel. researchgate.net This gel, containing an intimate mixture of zirconia and carbon precursors, is then heat-treated at high temperatures (typically above 1200°C) under an inert atmosphere to transform it into zirconium carbide. researchgate.netscispace.com This method has been used to create porous ZrC precursors for applications like carbide-derived carbons. aalto.fiaalto.fi

Table 4: Research on Sol-Gel Synthesis of Zirconium Carbide Precursors

| Zirconium Source | Carbon Source | Heat Treatment Temperature | Resulting Material | Source |

|---|---|---|---|---|

| Zirconium n-propoxide | Saccharose (Sucrose) | >1200°C | Nanosized Zirconium Carbide | researchgate.netscispace.com |

| Zirconium (IV) butoxide | Benzene-1,4-diol | 700-900°C (chlorination) | Micro- and Mesoporous Carbon | aalto.fi |

Computational and Theoretical Investigations on 1 Methoxy 2 Methylpropan 2 Ol Zirconium Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and electronic properties of zirconium complexes. For systems analogous to 1-methoxy-2-methylpropan-2-ol zirconium, DFT calculations can predict key structural parameters and provide insights into the nature of the metal-ligand bonding.

DFT calculations on zirconium(IV) complexes with ligands containing oxygen donor atoms, such as amino acids and 8-hydroxyquinoline, have been performed to determine their optimized molecular geometries. These studies reveal important information about bond lengths and angles, which are crucial for understanding the stability and reactivity of the complexes. scholarpublishing.org For instance, calculations can elucidate the coordination environment around the zirconium center, which is fundamental to its chemical behavior.

The electronic structure of such complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be determined using DFT. researchgate.netdntb.gov.ua This information is vital for predicting the reactivity of the complex, as the HOMO and LUMO energies are related to its ability to donate or accept electrons.

Table 1: Theoretical Geometric Parameters for a Representative Zirconium Complex Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Zr-O (alkoxide) | 2.05 - 2.15 |

| Zr-O (ether) | 2.20 - 2.30 |

| O-Zr-O | 85 - 95 |

Note: The data in this table is representative of typical values found in DFT studies of similar zirconium alkoxide complexes and is intended for illustrative purposes.

Modeling of Reaction Mechanisms and Transition States

For example, DFT has been used to model the initiation, propagation, and termination stages of zirconocene-catalyzed dimerization and oligomerization of α-olefins. researchgate.net These calculations can help to elucidate the role of co-catalysts and the influence of different ligands on the reaction mechanism and selectivity. researchgate.net The geometry of transition states can be precisely calculated, providing a snapshot of the atomic arrangement at the peak of the energy barrier.

Mechanistic studies on transformations involving alcohols catalyzed by ruthenium complexes, which share some mechanistic principles with zirconium-catalyzed reactions, have also benefited from DFT calculations. dtu.dk These studies have helped to propose plausible catalytic cycles by evaluating the energetics of different pathways. dtu.dk Such computational investigations are invaluable for understanding the factors that control catalysis and for designing more efficient catalytic systems.

Prediction of Reactivity and Selectivity

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic and steric properties of reactants and transition states, it is possible to forecast the most likely outcome of a reaction.

In the context of zirconium-catalyzed reactions, DFT calculations have been shown to be instrumental in understanding selectivity. For instance, in the dimerization of α-olefins, DFT simulations have confirmed the crucial role of certain ligands in determining the selectivity of the reaction. researchgate.net By comparing the activation energies for different reaction pathways, researchers can predict which products will be formed preferentially.

The frontier molecular orbitals (HOMO and LUMO) calculated using DFT are also key indicators of reactivity. researchgate.netdntb.gov.ua The energy gap between the HOMO and LUMO can be related to the chemical stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netdntb.gov.ua This type of analysis can be used to compare the reactivity of different zirconium complexes and to screen potential catalysts for a specific application.

Molecular Dynamics Simulations for Coordination Chemistry Insights

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and materials over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and the coordination environment of metal ions in solution.

For zirconium ions in aqueous solution, classical MD simulations have been used to investigate the thermodynamics of chelation with different ligands. nih.gov These simulations can provide a more realistic picture of the coordination structure than static quantum chemistry calculations, as they explicitly include the effects of temperature and the dynamic nature of the solvent. nih.gov For example, MD studies have shown that the coordination of chelating agents to Zr⁴⁺ can be significantly influenced by the surrounding water molecules, with the solvent playing a prominent role in filling the ion's first coordination shell. nih.gov

Q & A

Q. What analytical techniques are recommended for quantifying zirconium in 1-Methoxy-2-methylpropan-2-ol zirconium complexes?

Q. What safety protocols are critical when handling 1-Methoxy-2-methylpropan-2-ol zirconium?

Methodological Answer:

- PPE: Use chemical-resistant gloves, lab coats, and safety goggles. Respiratory protection is advised if vapor/aerosol formation is likely .

- Ventilation: Ensure fume hoods or local exhaust systems are operational during synthesis or handling .

- Spill Management: Collect spills using inert absorbents (e.g., sand) and avoid water flushing to prevent environmental release .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of 1-Methoxy-2-methylpropan-2-ol zirconium?

Methodological Answer:

- Instrumentation: Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidizing (O₂) atmospheres.

- Parameters: Ramp temperatures from 25°C to 600°C at 10°C/min. Monitor mass loss and exothermic/endothermic events.

- Decomposition Products: Analyze gaseous byproducts via FTIR or GC-MS, referencing zirconium oxide formation pathways .

- Data Interpretation: Compare results to zirconium alkoxide literature to identify stability thresholds .

Q. How can contradictory data on synthetic yields of zirconium alkoxide complexes be resolved?

Q. What mechanistic insights govern ligand exchange reactions in zirconium alkoxide systems?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor ligand substitution rates. Varying alkoxide donor strength (e.g., methoxy vs. ethoxy) can reveal steric/electronic effects.

- Computational Modeling: Apply DFT calculations to compare transition-state energies for different ligand configurations.

- Reference Data: Correlate findings with zirconium stripping mechanisms observed in solvent extraction systems (e.g., McCabe-Thiele diagrams) .

Research Gaps and Challenges

Q. What are the environmental degradation pathways of 1-Methoxy-2-methylpropan-2-ol zirconium?

Methodological Answer:

- Photolysis Studies: Expose solutions to UV light (254–365 nm) and analyze breakdown products via LC-MS.

- Surface Reactivity: Investigate adsorption on indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging to assess persistence .

- Ecotoxicity Screening: Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) if preliminary data indicate aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.